Cephalexin monohydrate Cephalexin monohydrate Cephalexin monohydrate is a hydrate of cephalexin consisting of equimolar amounts of hydrate and cephalexin. It has a role as an antibacterial drug. It contains a cephalexin.
Cephalexin is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, cephalexin is more active against gram-positive and less active against gram-negative organisms.
A semisynthetic cephalosporin antibiotic with antimicrobial activity similar to that of CEPHALORIDINE or CEPHALOTHIN, but somewhat less potent. It is effective against both gram-positive and gram-negative organisms.
Brand Name: Vulcanchem
CAS No.: 23325-78-2
VCID: VC0523190
InChI: InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1
SMILES: CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O
Molecular Formula: C16H19N3O5S
Molecular Weight: 365.4 g/mol

Cephalexin monohydrate

CAS No.: 23325-78-2

Inhibitors

VCID: VC0523190

Molecular Formula: C16H19N3O5S

Molecular Weight: 365.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Cephalexin monohydrate - 23325-78-2

CAS No. 23325-78-2
Product Name Cephalexin monohydrate
Molecular Formula C16H19N3O5S
Molecular Weight 365.4 g/mol
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Standard InChI InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1
Standard InChIKey AVGYWQBCYZHHPN-BMKXMKBASA-N
Isomeric SMILES CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O
SMILES CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O
Canonical SMILES CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O
Appearance Solid powder
Colorform CRYSTALS
WHITE TO OFF-WHITE, CRYSTALLINE POWDER
Description Cephalexin monohydrate is a hydrate of cephalexin consisting of equimolar amounts of hydrate and cephalexin. It has a role as an antibacterial drug. It contains a cephalexin.
Cephalexin is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, cephalexin is more active against gram-positive and less active against gram-negative organisms.
A semisynthetic cephalosporin antibiotic with antimicrobial activity similar to that of CEPHALORIDINE or CEPHALOTHIN, but somewhat less potent. It is effective against both gram-positive and gram-negative organisms.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 15686-71-2 (Parent)
Shelf Life >2 years if stored properly
Solubility SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))-
Cefalexin
Cephalexin
Cephalexin Dihydride
Cephalexin Hemihydrate
Cephalexin Hydrochloride
Cephalexin Monohydrate
Cephalexin Monohydrochloride
Cephalexin Monohydrochloride, Monohydrate
Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer
Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer
Cephalexin, (6R-(6alpha,7beta))-Isomer
Cephalexin, Monosodium Salt
Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer
Ceporexine
Palitrex
Reference 1: Lallemand EA, Lacroix MZ, Toutain PL, Boullier S, Ferran AA, Bousquet-Melou A. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations. Front Microbiol. 2016 Dec 21;7:2051. doi: 10.3389/fmicb.2016.02051. eCollection 2016. PubMed PMID: 28066372; PubMed Central PMCID: PMC5175475.
2: van de Streek J, Rantanen J, Bond AD. Structures of cefradine dihydrate and cefaclor dihydrate from DFT-D calculations. Acta Crystallogr C. 2013 Nov;69(Pt 11):1229-33. doi: 10.1107/S0108270113026863. Epub 2013 Oct 19. PubMed PMID: 24192164.
3: Wang X, Qiu H, Liu X, Jiang S. [Separation of bases, phenols and pharmaceuticals on ionic liquid-modified silica stationary phase with pure water as mobile phase]. Se Pu. 2011 Mar;29(3):269-72. Chinese. PubMed PMID: 21657060.
4: Davis JL, Salmon JH, Papich MG. Pharmacokinetics and tissue fluid distribution of cephalexin in the horse after oral and i.v. administration. J Vet Pharmacol Ther. 2005 Oct;28(5):425-31. PubMed PMID: 16207304.
5: Kennedy AR, Okoth MO, Sheen DB, Sherwood JN, Teat SJ, Vrcelj RM. Cephalexin: a channel hydrate. Acta Crystallogr C. 2003 Nov;59(Pt 11):o650-2. Epub 2003 Oct 22. PubMed PMID: 14605419.
6: Nikolakakis I, Newton JM, Malamataris S. Solid state 'adsorption' of fine antibiotic powders onto sorbitol: effects of particle size, state of sorbed water and surface free energy characteristics. Eur J Pharm Sci. 2002 Dec;17(4-5):229-38. PubMed PMID: 12453612.
PubChem Compound 62921
Last Modified Nov 11 2021
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